3-(4-Ethylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one
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Overview
Description
3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzylidene group attached to an isobenzofuranone core, with multiple phenyl groups enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with tetraphenylcyclopentadienone under basic conditions, followed by cyclization and oxidation steps to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives .
Scientific Research Applications
3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylbenzylidene)camphor: Known for its use as a UV filter in sunscreens.
2,6-Bis-4-methyl(benzylidene)cyclohexanone: Used in the synthesis of biologically active pyrimidine derivatives.
Uniqueness
3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one stands out due to its unique structural features, which confer enhanced stability and reactivity. Its multiple phenyl groups and the isobenzofuranone core make it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C41H30O2 |
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Molecular Weight |
554.7 g/mol |
IUPAC Name |
(3Z)-3-[(4-ethylphenyl)methylidene]-4,5,6,7-tetraphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C41H30O2/c1-2-28-23-25-29(26-24-28)27-34-39-37(32-19-11-5-12-20-32)35(30-15-7-3-8-16-30)36(31-17-9-4-10-18-31)38(40(39)41(42)43-34)33-21-13-6-14-22-33/h3-27H,2H2,1H3/b34-27- |
InChI Key |
BEQMXZFWZQUSBC-YLHCSOALSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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